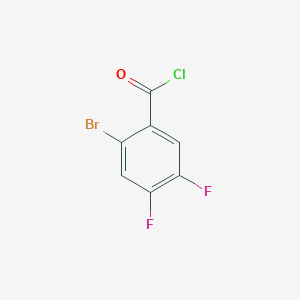

2-Bromo-4,5-difluorobenzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4,5-difluorobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrClF2O/c8-4-2-6(11)5(10)1-3(4)7(9)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZYNSSKIDMEDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrClF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Bromo-4,5-difluorobenzoyl chloride chemical properties

An In-Depth Technical Guide to 2-Bromo-4,5-difluorobenzoyl chloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Introduction: A Versatile Building Block in Modern Chemistry

This compound is a highly functionalized aromatic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—featuring a reactive acyl chloride, a synthetically versatile bromine atom, and two electron-withdrawing fluorine atoms—provides a powerful platform for constructing novel molecular architectures. This guide offers an in-depth exploration of its chemical properties, synthesis protocols, reactivity profile, and key applications, particularly within the pharmaceutical and agrochemical sectors. For researchers and drug development professionals, understanding the nuances of this reagent is paramount for leveraging its full synthetic potential.

The strategic placement of the substituents on the benzene ring dictates its utility. The acyl chloride group is a classic electrophilic functional handle for acylation reactions, while the bromine atom serves as a key site for metal-catalyzed cross-coupling reactions. The vicinal fluorine atoms significantly modulate the electronic properties of the ring, influencing reactivity and often imparting desirable pharmacokinetic properties, such as enhanced metabolic stability and increased lipophilicity, in the final target molecules.[1]

Core Physicochemical Properties

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 103994-89-4 | PubChem[2], Apollo Scientific[3] |

| Molecular Formula | C₇H₂BrClF₂O | PubChem[2], Alfa Chemistry[4] |

| Molecular Weight | 255.44 g/mol | PubChem[2], CRO SPLENDID LAB[5] |

| Canonical SMILES | C1=C(C(=CC(=C1F)F)Br)C(=O)Cl | PubChem[2], Alfa Chemistry[4] |

| InChIKey | UFZYNSSKIDMEDS-UHFFFAOYSA-N | PubChem[2], Alfa Chemistry[4] |

| Purity | Typically ≥96% | P212121 Store[6], Fisher Scientific |

| Appearance | Colorless to light yellow clear liquid | Inferred from similar compounds |

| Storage | Store under inert gas (Argon), at room temperature, moisture sensitive | Fisher Scientific[7], Fisher Scientific |

Synthesis and Manufacturing

The primary and most direct route to this compound is through the chlorination of its corresponding carboxylic acid precursor, 2-Bromo-4,5-difluorobenzoic acid. This transformation is a cornerstone of organic synthesis, with several reliable methods available.

Workflow: From Phthalic Anhydride to Acyl Chloride

The synthesis pathway often begins from more readily available starting materials, highlighting a multi-step process that is scalable for multigram quantities.[8][9]

Caption: High-level synthetic workflow to the title compound.

Protocol 1: Conversion of Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is typically achieved using an inorganic acid chloride. Thionyl chloride (SOCl₂) is widely employed due to its efficiency and the convenient removal of byproducts (SO₂ and HCl) as gases.[10][11]

Causality: The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride. This converts the hydroxyl group into a much better leaving group (a chlorosulfite group), facilitating the subsequent nucleophilic attack by the chloride ion to form the final acyl chloride.[11][12]

Step-by-Step Methodology:

-

Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-Bromo-4,5-difluorobenzoic acid (1.0 eq).

-

Reagent Addition: Slowly add an excess of thionyl chloride (SOCl₂, typically 2-3 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[13]

-

Reaction: Gently heat the resulting mixture to reflux (approximately 80-90°C).[14] Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂).

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product as a liquid.[14]

Alternative Chlorinating Agents:

-

Phosphorus(V) chloride (PCl₅): Reacts with carboxylic acids to produce the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride (HCl).[10][15]

-

Oxalyl chloride ((COCl)₂): A milder and more selective reagent, often used for sensitive substrates. The reaction is typically catalyzed by DMF.[16]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon of the acyl chloride group. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Nucleophilic Acyl Substitution: The Cornerstone Reaction

Acyl chlorides react with nucleophiles such as amines, alcohols, and water to form amides, esters, and carboxylic acids, respectively. These reactions are typically fast and exothermic.

Caption: Mechanism of nucleophilic acyl substitution with an amine.

Protocol 2: Synthesis of a Secondary Amide

This protocol details a standard procedure for forming an amide, a common linkage in pharmaceutical compounds.

Causality: The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon. The resulting tetrahedral intermediate is unstable and collapses, expelling the chloride ion as a good leaving group. A base is typically added to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

Step-by-Step Methodology:

-

Setup: Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a flask under an inert atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Slowly add a solution of this compound (1.05 eq) in the same solvent to the cooled amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring its progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.

Applications in Drug Development and Agrochemicals

The trifunctional nature of this compound makes it a valuable building block for creating libraries of complex molecules for screening.

-

Pharmaceutical Intermediates: The precursor, 2-Bromo-4,5-difluorobenzoic acid, is a key component in the synthesis of advanced therapeutic agents.[17] Its derivatives are used to create GPR119 agonists (for treating metabolic disorders) and selective NaV1.7 inhibitors (for pain management), highlighting the importance of this structural motif in modern drug discovery.[17]

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, this compound serves as an intermediate in the development of novel herbicides, insecticides, and fungicides. The inclusion of fluorine atoms can enhance the potency and metabolic stability of the final agrochemical product.[1]

-

Cross-Coupling Reactions: The bromine atom on the aromatic ring is a handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at this position after the acyl chloride has been reacted.

Safety, Handling, and Storage

As a reactive chemical, this compound must be handled with appropriate precautions. It is classified as a corrosive substance.[3]

-

Hazards: Causes severe skin burns and serious eye damage.[3][18] It is corrosive to metals. Contact with water or moisture can release corrosive hydrogen chloride gas.[7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields or a face shield, and a lab coat.[19] All manipulations should be performed in a well-ventilated chemical fume hood.[19]

-

Handling: Avoid contact with skin, eyes, and clothing.[18] Keep away from moisture, strong oxidizing agents, and bases.[7]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[7][19]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][19] Seek immediate medical attention in all cases of exposure.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere like argon or nitrogen.[7][20]

References

- Synthesis of 2-Bromo-4, 5-Difluorobenzolc Acid.

-

Synthesis of 2-Bromo-4, 5-Difluorobenzolc Acid. Taylor & Francis Online. [Link]

-

Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

Acyl chloride synthesis. Organic Chemistry Portal. [Link]

-

Preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

-

Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

-

ChemInform Abstract: Synthesis of 2-Bromo-4,5-difluorobenzoic Acid. ResearchGate. [Link]

-

Acyl chloride. Wikipedia. [Link]

-

The Essential Role of 2-Bromo-4,5-difluorobenzoic Acid in Modern Synthesis. Fine Chemical Intermediates Supplier. [Link]

-

Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. PrepChem.com. [Link]

-

2-Bromo-4, 5-difluorobenzoyl chloride, min 96%, 100 grams. GoVets. [Link]

-

This compound. P212121 Store. [Link]

-

The Science Behind 2,5-Difluorobenzyl Chloride: Properties & Synthesis Applications. Fine Chemical Intermediates Supplier. [Link]

-

This compound (CAS No. 103994-89-4) Suppliers. ChemicalRegister. [Link]

-

This compound. CRO SPLENDID LAB. [Link]

-

Organic Reactions & Reaction Mechanisms/2. Wikibooks. [Link]

-

Chemical Reactivity. Michigan State University Chemistry. [Link]

- Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H2BrClF2O | CID 2783294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 6. store.p212121.com [store.p212121.com]

- 7. fishersci.com [fishersci.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 13. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Acyl chloride - Wikipedia [en.wikipedia.org]

- 17. nbinno.com [nbinno.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. echemi.com [echemi.com]

- 20. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide to 2-Bromo-4,5-difluorobenzoyl chloride: A Keystone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4,5-difluorobenzoyl chloride (CAS No. 103994-89-4), a crucial building block in contemporary medicinal chemistry. With a focus on its application in the synthesis of targeted protein degraders, this document delves into its chemical properties, synthesis, reactivity, and safe handling. Authored from the perspective of a Senior Application Scientist, this guide aims to bridge the gap between theoretical knowledge and practical application, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.

Introduction: The Strategic Importance of this compound

This compound is a highly functionalized aromatic acyl chloride that has gained significant traction as a key intermediate in the synthesis of complex bioactive molecules. Its strategic importance lies in the unique arrangement of its substituents: a reactive acyl chloride for facile amide bond formation, and a trifunctionalized benzene ring featuring two fluorine atoms and a bromine atom. This distinct substitution pattern offers a versatile platform for molecular elaboration, making it an invaluable tool for medicinal chemists.

The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate. The bromine atom serves as a convenient synthetic handle for a variety of cross-coupling reactions, allowing for the introduction of additional molecular complexity. This combination of features makes this compound a sought-after building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1]

Table 1: Physicochemical Properties of this compound [2]

| Property | Value |

| CAS Number | 103994-89-4 |

| Molecular Formula | C₇H₂BrClF₂O |

| Molecular Weight | 255.44 g/mol |

| Appearance | Off-white, low melting crystals |

| Boiling Point | 121-123 °C (at 32 Torr) |

| Density | 1.818 ± 0.06 g/cm³ (Predicted) |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process: the synthesis of the corresponding carboxylic acid followed by its conversion to the acyl chloride.

Synthesis of the Precursor: 2-Bromo-4,5-difluorobenzoic acid

While several routes to 2-Bromo-4,5-difluorobenzoic acid exist, a common starting material is 4,5-difluorophthalic anhydride. The synthesis involves a multi-step sequence that can be adapted for multigram scale production. The causality behind this choice of starting material is its commercial availability and the established chemistry for its conversion.

Conversion to this compound: A Self-Validating Protocol

The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. The use of a catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction through the formation of the Vilsmeier reagent, which is a more potent acylating agent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established industrial procedures for analogous compounds and represents a robust method for laboratory-scale synthesis.[3]

Materials:

-

2-Bromo-4,5-difluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Anhydrous toluene (optional, as solvent)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-Bromo-4,5-difluorobenzoic acid.

-

Add an excess of thionyl chloride (typically 2-5 equivalents). Anhydrous toluene can be used as a solvent if desired.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Slowly heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure. Care should be taken to use a trap to capture the corrosive and toxic vapors.

-

The crude this compound can be purified by vacuum distillation to yield a clear, off-white liquid or low-melting solid.

Trustworthiness of the Protocol: This protocol is self-validating as the complete consumption of the starting carboxylic acid and the formation of the acyl chloride can be readily monitored by spectroscopic methods such as IR (disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber) and NMR spectroscopy.

Caption: Synthesis of this compound.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride group, making it an excellent acylating agent.

Amide Bond Formation: The Gateway to Bioactive Molecules

The most common and critical reaction of this compound is its reaction with primary and secondary amines to form the corresponding amides. This reaction is typically fast and high-yielding, proceeding at room temperature in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HCl byproduct.

Generalized Workflow for Amide Coupling:

Caption: Generalized workflow for amide coupling.

This amide bond forming capability is the primary reason for its classification as a "Protein Degrader Building Block".[1] It allows for the covalent attachment of the 2-bromo-4,5-difluorophenyl moiety to a linker or a ligand that binds to a target protein or an E3 ubiquitin ligase.

Application in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. This compound is used to introduce the "warhead" that can be further functionalized. The bromine atom on the aromatic ring is a key feature, serving as a versatile point for modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach the linker or the other ligand of the PROTAC.

While specific PROTACs containing the 2-bromo-4,5-difluorobenzoyl moiety are often proprietary and found within patent literature, the general strategy involves its use as a foundational fragment in their multi-step synthesis.[4][5][6][7][8]

Safety and Handling

As a reactive acyl chloride, this compound must be handled with appropriate safety precautions.

-

Corrosive: It is corrosive to metals and causes severe skin burns and eye damage.[9]

-

Moisture Sensitive: It reacts with water to produce hydrochloric acid. All handling should be done under anhydrous conditions.

-

Toxicity: While specific toxicity data is limited, it should be handled in a well-ventilated fume hood.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: Use a respirator with an appropriate cartridge if working outside a fume hood or if there is a risk of inhalation.

First Aid Measures: [9]

-

Inhalation: Move to fresh air.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting.

Seek immediate medical attention in all cases of exposure.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. Its unique combination of a reactive acyl chloride and a functionalized aromatic ring makes it particularly valuable in the design and synthesis of targeted protein degraders. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers and scientists working at the forefront of drug discovery. This guide provides the foundational knowledge and practical insights necessary to effectively utilize this key chemical intermediate in the development of next-generation therapeutics.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

HDH Chemicals. 2-Bromo-4, 5-difluorobenzoyl chloride, min 96%, 100 grams. [Link]

-

CRO SPLENDID LAB. This compound. [Link]

-

PrepChem.com. Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. [Link]

-

ChemicalRegister. This compound (CAS No. 103994-89-4) Suppliers. [Link]

-

P212121 Store. This compound | CAS 103994-89-4. [Link]

- Google Patents. WO2022101603A1 - Improved small molecules.

- Google Patents. WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof.

- Google Patents. US20240252658A1 - Bifunctional protac-type compounds targeting pxr, method for preparing same and therapeutic use thereof.

-

ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

- Google Patents. US7208157B2 - Proteolysis targeting chimeric pharmaceutical.

- Google Patents.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C7H2BrClF2O | CID 2783294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. WO2022101603A1 - Improved small molecules - Google Patents [patents.google.com]

- 5. WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof - Google Patents [patents.google.com]

- 6. US20240252658A1 - Bifunctional protac-type compounds targeting pxr, method for preparing same and therapeutic use thereof - Google Patents [patents.google.com]

- 7. US7208157B2 - Proteolysis targeting chimeric pharmaceutical - Google Patents [patents.google.com]

- 8. CN115850264A - Novel PROTAC compound and application thereof in anti-cancer drugs - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of 2-Bromo-4,5-difluorobenzoyl Chloride

Abstract

2-Bromo-4,5-difluorobenzoyl chloride is a pivotal building block in contemporary organic synthesis, particularly valued in the fields of pharmaceutical and agrochemical development. Its unique substitution pattern, featuring a reactive acyl chloride moiety alongside strategically placed bromo- and fluoro-groups, renders it an exceptionally versatile intermediate for constructing complex molecular architectures.[1] This guide provides a comprehensive overview of the synthetic pathways leading to this compound, focusing on the practical synthesis of its carboxylic acid precursor and its subsequent conversion to the target acyl chloride. We will delve into the mechanistic underpinnings of common chlorination strategies, offer detailed experimental protocols, and present comparative data to inform methodological choices in a research and development setting.

Introduction: The Strategic Importance of this compound

The value of this compound in medicinal chemistry and materials science cannot be overstated. The fluorinated benzene ring provides metabolic stability and modulates the electronic properties of derivative compounds, while the bromine atom serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling precise carbon-carbon and carbon-heteroatom bond formation.[1] The acyl chloride itself is a highly reactive electrophile, readily participating in nucleophilic acyl substitution to form esters, amides, and ketones. This trifecta of reactivity makes it an indispensable precursor for synthesizing advanced therapeutic agents, including GPR119 agonists and selective NaV1.7 inhibitors, which are crucial in modern drug discovery.[1]

The primary and most reliable synthetic route involves a two-stage process: first, the synthesis of the precursor, 2-Bromo-4,5-difluorobenzoic acid, followed by its chlorination. This guide will explore both stages in detail.

Synthesis of the Precursor: 2-Bromo-4,5-difluorobenzoic Acid

The accessibility of the final acyl chloride is fundamentally dependent on an efficient synthesis of its parent carboxylic acid. While various methods exist, a particularly effective route commences from the readily available 4,5-difluorophthalic anhydride. Research has demonstrated two robust pathways from this common intermediate.[2][3][4]

A logical overview of the synthetic strategy is presented below.

Figure 1: Overall synthetic approach to this compound.

One highly effective reported method involves a Losen rearrangement of a hydroxamic acid derivative of the starting anhydride, followed by a Sandmeyer reaction to install the bromine atom, affording the desired carboxylic acid in good yield.[2] An alternative, also starting from 4,5-difluorophthalic anhydride, utilizes a Barton bromodecarboxylation reaction.[3] These methods are advantageous as they can be scaled up to produce multigram quantities of the target acid without significant complications.[2]

Core Synthesis: Chlorination of 2-Bromo-4,5-difluorobenzoic Acid

The conversion of a carboxylic acid to its corresponding acyl chloride is a cornerstone transformation in organic synthesis. The hydroxyl group of the acid is a poor leaving group; therefore, it must first be converted into a more reactive intermediate.[5][6] Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation, primarily because their byproducts are volatile gases (SO₂, HCl, CO₂, CO), which simplifies product isolation and purification.[7][8][9]

Method 1: Thionyl Chloride (SOCl₂)

Thionyl chloride is a powerful and cost-effective chlorinating agent. The reaction is typically performed by heating the carboxylic acid in neat thionyl chloride or in a suitable solvent.[10][11]

Mechanism of Action: The reaction proceeds via a nucleophilic attack of the carboxylic acid's carbonyl oxygen onto the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent formation of a chlorosulfite intermediate. This intermediate is highly reactive. A chloride ion then attacks the carbonyl carbon in a classic nucleophilic acyl substitution. The intermediate collapses, releasing the final acyl chloride product along with sulfur dioxide and hydrogen chloride gas.[7][5][6]

Figure 2: Simplified mechanism of carboxylic acid chlorination using thionyl chloride.

Method 2: Oxalyl Chloride ((COCl)₂) with Catalytic DMF

Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride.[12] The reaction is typically run at or below room temperature in an inert solvent like dichloromethane (DCM), using a catalytic amount of N,N-dimethylformamide (DMF).[10][13]

Mechanism of Action: The reaction is initiated by the formation of a Vilsmeier reagent from the reaction between oxalyl chloride and catalytic DMF.[14] This electrophilic iminium species is then attacked by the carboxylic acid. A subsequent cascade of reactions liberates the acyl chloride, regenerates the DMF catalyst, and releases gaseous byproducts (CO and CO₂).[8][14] The use of a catalyst allows for milder reaction conditions compared to the thionyl chloride method.

Figure 3: Catalytic cycle for chlorination using oxalyl chloride and DMF.

Comparison of Chlorinating Agents

| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂/DMF) |

| Reactivity | High | High, but generally milder/more selective[12] |

| Conditions | Typically reflux/elevated temperature[10][11] | Room temperature or below[10] |

| Catalyst | Not typically required | Catalytic DMF required for efficiency[13][14] |

| Byproducts | SO₂(g), HCl(g)[7] | CO₂(g), CO(g), HCl(g)[8][9] |

| Workup | Simple evaporation of excess reagent/volatiles[11] | Simple evaporation of solvent/volatiles |

| Cost | Generally more economical | More expensive |

| Considerations | Can sometimes lead to charring with sensitive substrates. | A minor byproduct, dimethylcarbamoyl chloride, is a potent carcinogen, requiring careful handling.[9] |

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel. Thionyl chloride and oxalyl chloride are corrosive, toxic, and react violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory. All glassware must be thoroughly dried before use.

Protocol 1: Synthesis of 2-Bromo-4,5-difluorobenzoic Acid

This protocol is adapted from the literature describing a Sandmeyer-type reaction.[2]

-

Preparation of Amine Precursor: Begin with 2-amino-4,5-difluorobenzoic acid, which can be synthesized from 4,5-difluorophthalic anhydride.[2]

-

Diazotization: Suspend the 2-amino-4,5-difluorobenzoic acid in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure the reaction goes to completion.

-

Workup: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solvent under reduced pressure to yield crude 2-Bromo-4,5-difluorobenzoic acid, which can be purified by recrystallization.

Protocol 2: Chlorination using Thionyl Chloride

This protocol is based on general procedures for acyl chloride formation.[13][11]

-

Setup: Place 2-Bromo-4,5-difluorobenzoic acid (1.0 eq) in an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: In a fume hood, carefully add an excess of thionyl chloride (SOCl₂, typically 5-10 eq, can also be used as the solvent).

-

Reaction: Slowly heat the slurry to reflux (approx. 80-90 °C). The solid acid will gradually dissolve as it is converted to the liquid acyl chloride.

-

Maintain the reflux for 2-4 hours, or until the evolution of gas (HCl, SO₂) ceases.

-

Workup: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to isolate the product.[11]

-

The resulting this compound is often obtained as a liquid of sufficient purity to be used directly in subsequent steps.[11]

Protocol 3: Chlorination using Oxalyl Chloride/DMF

This protocol reflects the milder conditions typically employed with oxalyl chloride.[10][12]

-

Setup: To an oven-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Bromo-4,5-difluorobenzoic acid (1.0 eq) and dry dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount of dry DMF (e.g., 1-2 drops per gram of acid).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride ((COCl)₂, ~1.5-2.0 eq) dropwise via syringe. Gas evolution (CO₂, CO, HCl) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC (quenching an aliquot with methanol to form the methyl ester) to confirm the consumption of the starting material.

-

Workup: Once the reaction is complete, carefully remove the solvent and all volatile byproducts under reduced pressure.

-

The resulting crude this compound is typically used without further purification.

Physicochemical Data & Storage

| Property | Value |

| CAS Number | 103994-89-4[15][16][17] |

| Molecular Formula | C₇H₂BrClF₂O[15][16] |

| Molecular Weight | 255.44 g/mol [15] |

| Appearance | Colorless to light yellow liquid |

| Purity | Typically ≥96%[16] |

Storage: this compound is highly sensitive to moisture and will hydrolyze back to the carboxylic acid upon contact with water. It should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a cool, dry place.[16]

Conclusion

The synthesis of this compound is a critical process for advancing research in drug discovery and materials science. The most reliable pathway involves the chlorination of the corresponding carboxylic acid, 2-Bromo-4,5-difluorobenzoic acid. Both thionyl chloride and oxalyl chloride are highly effective reagents for this transformation, with the choice between them often depending on the scale of the reaction, the sensitivity of the substrate, and economic considerations. By understanding the mechanisms and applying the robust protocols detailed in this guide, researchers can confidently and efficiently produce this valuable synthetic intermediate for their development programs.

References

-

Braish, T. F., & Fox, D. E. (1992). Synthesis of 2-Bromo-4, 5-Difluorobenzoic Acid. Synthetic Communications, 22(21), 3067-3072. [Link]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of 2-Bromo-4, 5-Difluorobenzoic Acid. [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. [Link]

-

Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]

-

Rzepa, H. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]

-

Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. [Link]

-

Chemistry LibreTexts. (n.d.). Reactivity: substitution at carboxyl. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Bromo-4,5-difluorobenzoic Acid. [Link]

-

Donahue, M. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. [Link]

-

Wikipedia. (n.d.). Oxalyl chloride. [Link]

-

ResearchGate. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride? [Link]

-

Yang, J., et al. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. [Link]

-

PrepChem.com. (n.d.). Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Stratech. (n.d.). 2-Bromo-4, 5-difluorobenzoyl chloride, min 96%, 100 grams. [Link]

-

P212121 Store. (n.d.). This compound | CAS 103994-89-4. [Link]

-

PubChem. (n.d.). 2-Bromo-4,5-difluorobenzoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. [Link]

-

CRO SPLENDID LAB. (n.d.). This compound. [Link]

- Google Patents. (n.d.). CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reactivity: substitution at carboxyl [employees.csbsju.edu]

- 9. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. m.youtube.com [m.youtube.com]

- 15. This compound | C7H2BrClF2O | CID 2783294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. calpaclab.com [calpaclab.com]

- 17. store.p212121.com [store.p212121.com]

2-Bromo-4,5-difluorobenzoyl chloride molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-4,5-difluorobenzoyl chloride: Properties, Synthesis, and Applications

This guide provides an in-depth technical overview of this compound, a key halogenated aromatic building block. Designed for researchers, chemists, and professionals in drug development, this document details the compound's essential physicochemical properties, a validated synthesis protocol, core reactivity, and critical safety guidelines. The insights herein are grounded in established chemical principles to empower scientists in leveraging this versatile reagent for advanced synthetic applications.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a trifunctional aromatic compound, featuring a reactive acyl chloride group and three halogen substituents (one bromine, two fluorine atoms) on the benzene ring. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. Its identity is unequivocally established by its CAS number: 103994-89-4.[1][2]

The compound's reactivity and physical state are dictated by its molecular structure. The acyl chloride is highly susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility. Physically, it is typically encountered as off-white or low-melting crystals.[3] A summary of its key properties is presented below for quick reference.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₂BrClF₂O | [1][2][4] |

| Molecular Weight | 255.44 g/mol | [2][3] |

| CAS Number | 103994-89-4 | [1][2] |

| Appearance | Off-white, low melting crystals | [3] |

| Boiling Point | 121-123 °C (at 32 Torr) | [3] |

| Predicted Density | 1.818 ± 0.06 g/cm³ | [3] |

| IUPAC Name | This compound | [2] |

Section 2: Synthesis Methodology

The most direct and industrially relevant synthesis of this compound involves the chlorination of its corresponding carboxylic acid precursor, 2-Bromo-4,5-difluorobenzoic acid. This conversion is a standard organic transformation, but its success hinges on the careful selection of the chlorinating agent and strict control of reaction conditions to prevent side reactions and ensure high purity of the final product.

Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is converted into a superior leaving group, facilitating its displacement by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) is often employed to accelerate the reaction through the in-situ formation of the Vilsmeier reagent, a more potent acylating agent.

Experimental Protocol: Synthesis from 2-Bromo-4,5-difluorobenzoic acid

-

1. Reagent Preparation & Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-Bromo-4,5-difluorobenzoic acid (1.0 eq). The system must be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride product by atmospheric moisture.[5]

-

2. Addition of Chlorinating Agent: Add an excess of thionyl chloride (SOCl₂, ~2.0-3.0 eq), which serves as both the reagent and the solvent.[6] Cautiously add a catalytic amount of DMF (e.g., 1-2 drops) to the stirred suspension.

-

3. Reaction Execution: Slowly heat the reaction mixture to reflux (approximately 80-90°C).[6] The solid benzoic acid derivative will gradually dissolve as it is converted to the acyl chloride. Monitor the reaction progress by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

4. Product Isolation & Purification: After cooling the mixture to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum distillation). The crude this compound can then be purified by fractional vacuum distillation to yield the final product as a clear or off-white liquid/solid.[6]

Caption: Synthesis workflow for this compound.

Section 3: Core Reactivity and Applications

The synthetic value of this compound is derived from the high electrophilicity of the carbonyl carbon in the acyl chloride group. This makes it an excellent acylating agent that readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.[7] This reactivity allows for the facile introduction of the 2-bromo-4,5-difluorobenzoyl moiety into various molecular scaffolds.

Key applications include:

-

Amide Synthesis: Reaction with primary or secondary amines yields corresponding amides. This is one of the most common and robust bond-forming reactions in medicinal chemistry, used to link molecular fragments.

-

Ester Synthesis: Reaction with alcohols or phenols in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) produces esters.

-

Friedel-Crafts Acylation: It can act as the acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds to form diaryl ketones.

-

Advanced Building Block: It is specifically listed as a building block for protein degraders, a cutting-edge area of drug discovery involving the design of molecules like PROTACs (Proteolysis-Targeting Chimeras).[1]

Caption: Core reactivity pathways of this compound.

Section 4: Safety, Handling, and Storage

This compound is a corrosive and moisture-sensitive chemical that requires careful handling to ensure personnel safety and maintain product integrity.[3][5] Upon contact with water or moisture, it hydrolyzes to release corrosive hydrogen chloride (HCl) gas.

Table 2: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Danger | Causes severe skin burns and eye damage.[5] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: All handling must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors or HCl gas.[8][9]

-

Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), splash-proof safety goggles, a face shield, and a lab coat.[5][8]

-

Dispensing: Use non-sparking tools and handle under an inert atmosphere (e.g., a glove box or nitrogen blanket) where possible.[8]

Storage

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.[5][9]

-

Inert Atmosphere: For long-term storage, sealing the container under an inert atmosphere (argon or nitrogen) is recommended to prevent degradation.[1]

First-Aid Measures

-

Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][9]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Conclusion

This compound is a high-value chemical intermediate with a well-defined reactivity profile. Its utility in constructing complex molecular architectures, particularly amides and esters, makes it indispensable for researchers in drug discovery and advanced materials. Understanding its synthesis, reactivity, and stringent handling requirements is paramount for its safe and effective application in the laboratory.

References

-

This compound | C7H2BrClF2O | CID 2783294. (n.d.). PubChem. Retrieved from [Link]

-

This compound (CAS No. 103994-89-4) Suppliers. (n.d.). ChemicalRegister. Retrieved from [Link]

-

This compound | CAS 103994-89-4. (n.d.). P212121 Store. Retrieved from [Link]

-

Synthesis of c) 4-Bromo-2,5-difluorobenzoyl chloride. (n.d.). PrepChem.com. Retrieved from [Link]

-

2,5-Difluorobenzoyl chloride. (n.d.). Zhejiang Xieshi New Materials Co., Ltd. Retrieved from [Link]

-

Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

2,4-Difluorobenzoyl chloride | C7H3ClF2O | CID 588081. (n.d.). PubChem. Retrieved from [Link]

-

Bromodifluoroacetyl chloride. (n.d.). Wikipedia. Retrieved from [Link]

-

2,4-Dichloro-5-fluorobenzoyl chloride | C7H2Cl3FO | CID 2736821. (n.d.). PubChem. Retrieved from [Link]

-

4-Bromo-2-fluorobenzoyl Chloride: A Key Building Block for Chemical Innovation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | C7H2BrClF2O | CID 2783294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 103994-89-4 [m.chemicalbook.com]

- 4. store.p212121.com [store.p212121.com]

- 5. fishersci.com [fishersci.com]

- 6. prepchem.com [prepchem.com]

- 7. nbinno.com [nbinno.com]

- 8. echemi.com [echemi.com]

- 9. aksci.com [aksci.com]

An In-depth Technical Guide on the Reactivity of 2-Bromo-4,5-difluorobenzoyl chloride with Nucleophiles

Introduction

2-Bromo-4,5-difluorobenzoyl chloride is a key building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals. Its trifunctional nature—possessing a highly reactive acyl chloride, and a strategically substituted aromatic ring with a bromine atom and two fluorine atoms—offers a versatile platform for complex molecular construction. This guide provides an in-depth analysis of the reactivity of this compound with a range of common nucleophiles, focusing on the underlying principles that govern its reactivity and offering practical, field-proven insights for its application.

The core of its reactivity lies in the electrophilic nature of the carbonyl carbon, which is significantly influenced by the electronic effects of the aromatic substituents. The bromine and fluorine atoms are electron-withdrawing groups that enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[1][2] This heightened reactivity, coupled with the potential for subsequent modifications at the bromine and fluorine positions, makes this molecule a valuable synthetic intermediate.

Core Reactivity Principles: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with nucleophiles is nucleophilic acyl substitution . This is generally a two-step mechanism involving the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond.[1][3][4]

The rate of this reaction is influenced by several factors:

-

Electrophilicity of the Carbonyl Carbon: The electron-withdrawing effects of the bromine and two fluorine atoms on the benzene ring increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile.[1][2]

-

Nucleophilicity of the Attacking Species: Stronger nucleophiles will react more readily with the electrophilic carbonyl center.

-

Leaving Group Ability: The chloride ion is an excellent leaving group, which facilitates the second step of the reaction mechanism.[5]

Visualizing the General Mechanism

Below is a generalized workflow for the nucleophilic acyl substitution on this compound.

Caption: General mechanism of nucleophilic acyl substitution.

Reactions with N-Nucleophiles: Amide Synthesis

The reaction of this compound with primary and secondary amines is a robust and highly efficient method for the synthesis of N-substituted 2-Bromo-4,5-difluorobenzamides. These reactions are typically fast and high-yielding.

Mechanism and Causality

Amines, being effective nucleophiles due to the lone pair of electrons on the nitrogen atom, readily attack the electrophilic carbonyl carbon. The reaction proceeds via the standard addition-elimination mechanism. A non-nucleophilic base, such as triethylamine or pyridine, is commonly added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[6] This is a crucial consideration for ensuring the reaction proceeds to completion, especially when the amine is valuable.

Experimental Protocol: Schotten-Baumann Conditions

A widely employed method for this transformation is the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of a base.[6][7]

Step-by-Step Methodology:

-

Dissolution: Dissolve the amine (1.0 equivalent) and a non-nucleophilic base like triethylamine (1.1-1.5 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is important to control the exothermic nature of the reaction and minimize potential side reactions.

-

Addition of Acyl Chloride: Add a solution of this compound (1.0-1.1 equivalents) in the same solvent dropwise to the cooled amine solution. The slow addition helps to maintain temperature control.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 1 to 16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

-

Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.

Data Presentation: Representative Amide Synthesis

| Nucleophile (Amine) | Base | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | Triethylamine | DCM | 2 | >95 |

| Benzylamine | Triethylamine | THF | 1.5 | >95 |

| Pyrrolidine | Triethylamine | DCM | 1 | >98 |

| Diethylamine | Pyridine | THF | 3 | >90 |

Reactions with O-Nucleophiles: Ester Synthesis

Alcohols and phenols react with this compound to form the corresponding esters. These reactions are fundamental in organic synthesis for the creation of ester linkages.

Mechanism and Catalysis

The reactivity of alcohols is generally lower than that of amines, and thus, these reactions may require a catalyst or a stronger base to proceed efficiently. A common approach involves the use of a tertiary amine catalyst, such as 4-(dimethylamino)pyridine (DMAP), in conjunction with a stoichiometric base like triethylamine.[8][9] The reaction can proceed through a general-base-catalyzed mechanism where the amine facilitates the deprotonation of the alcohol, or a nucleophilic catalysis pathway where the amine initially reacts with the acyl chloride to form a more reactive acylammonium salt.[8][9]

Experimental Protocol: Esterification

Step-by-Step Methodology:

-

Reactant Mixture: Combine the alcohol (1.0 equivalent), triethylamine (1.5 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in a suitable aprotic solvent like dichloromethane or THF under an inert atmosphere.

-

Cooling: Cool the mixture to 0 °C.

-

Acyl Chloride Addition: Slowly add this compound (1.1 equivalents) to the cooled solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Aqueous Work-up: Quench the reaction with a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over an anhydrous salt, and concentrate. Purify the crude ester by column chromatography or distillation.

Visualizing the Catalytic Cycle

The following diagram illustrates a simplified nucleophilic catalysis pathway involving an amine catalyst.

Caption: Simplified amine-catalyzed esterification cycle.

Reactions with S-Nucleophiles: Thioester Synthesis

Thiols react with this compound in a manner analogous to alcohols to produce thioesters. Due to the higher nucleophilicity of the corresponding thiolate anions, these reactions are often very efficient.

Methodology and Considerations

The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more potent thiolate nucleophile. The choice of base can range from tertiary amines like triethylamine to stronger bases like sodium hydride, depending on the acidity of the thiol.

Experimental Protocol: Thioesterification

Step-by-Step Methodology:

-

Thiolate Formation: Dissolve the thiol (1.0 equivalent) in an aprotic solvent such as THF. Add a suitable base (e.g., triethylamine, 1.2 equivalents) and stir for a short period at room temperature.

-

Acylation: Cool the solution to 0 °C and add this compound (1.05 equivalents) dropwise.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir until the reaction is complete.

-

Work-up and Purification: Perform a standard aqueous work-up, followed by extraction and purification of the resulting thioester.

Competing Reactions and Side Products

While nucleophilic acyl substitution is the predominant pathway, other reactions can occur under specific conditions.

-

Friedel-Crafts Acylation: In the presence of a strong Lewis acid catalyst (e.g., AlCl₃), this compound can act as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds.[10]

-

Hydrolysis: Due to its high reactivity, this compound is sensitive to moisture and will readily hydrolyze to the corresponding carboxylic acid. Therefore, all reactions should be conducted under anhydrous conditions.

Conclusion

This compound is a highly reactive and versatile reagent for the synthesis of a wide array of organic molecules. Its reactivity is dominated by the nucleophilic acyl substitution pathway, which is enhanced by the electron-withdrawing substituents on the aromatic ring. By understanding the fundamental principles of its reactivity and employing appropriate experimental conditions, researchers can effectively utilize this compound to construct complex molecular architectures with high efficiency and control. The protocols and insights provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.

References

-

Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

-

Gajewski, J. J., & Gellman, S. H. (n.d.). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. ResearchGate. Retrieved from [Link]

-

Gajewski, J. J., & Gellman, S. H. (1992). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry, 57(16), 4437–4444. [Link]

-

Bentley, T. W., Ebdon, D. N., & Kim, E. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(8), 4783–4807. [Link]

-

Pearson. (n.d.). Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

-

Vedantu. (n.d.). Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Retrieved from [Link]

-

Bluestein, B. R., et al. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 225-229. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

The Organic Chemistry Tutor. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry [Video]. YouTube. [Link]

-

Chad's Prep. (2018, September 20). 20.3 Introduction to Nucleophilic Acyl Substitution [Video]. YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]

- 7. Amide Synthesis [fishersci.it]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 2-Bromo-4,5-difluorobenzoyl Chloride in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Value Proposition of a Multi-functional Reagent

In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Bromo-4,5-difluorobenzoyl chloride (CAS: 103994-89-4) has emerged as a reagent of significant interest, offering a unique convergence of reactive handles and modulating substituents that medicinal chemists can exploit to craft complex and highly functionalized molecules.[1] This guide provides an in-depth analysis of the applications of this versatile building block, with a particular focus on its role in the synthesis of targeted protein degraders and other biologically active compounds. We will explore the causality behind its utility, from the influence of its halogen substituents on pharmacokinetic properties to its reactivity in key synthetic transformations.

The core value of this compound lies in its trifunctional nature: a highly reactive acyl chloride, a synthetically versatile bromine atom, and a difluorinated phenyl ring. This combination allows for a modular and strategic approach to molecule design, where each component can be leveraged to achieve specific therapeutic objectives.

Physicochemical Properties and Chemical Reactivity

A foundational understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₂BrClF₂O | PubChem[1] |

| Molecular Weight | 255.44 g/mol | PubChem[1] |

| CAS Number | 103994-89-4 | PubChem[1] |

The primary reactive site of the molecule is the electrophilic carbonyl carbon of the acyl chloride. This group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, most notably amines, to form stable amide bonds. This reactivity is the cornerstone of its application in building larger molecular scaffolds.

Core Application: A Versatile Building Block for Targeted Protein Degradation (PROTACs)

A significant and emerging application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[3][4] They typically consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.

This compound is classified as a "Protein Degrader Building Block," indicating its utility in constructing these complex molecules.[2] Its acyl chloride functionality provides a straightforward method for coupling to an amine-containing linker or a warhead for the protein of interest.

Plausible Synthetic Workflow for PROTAC Synthesis

The following diagram illustrates a conceptual workflow for the synthesis of a PROTAC utilizing this compound. This workflow is based on established principles of PROTAC synthesis.[5][6]

Caption: Conceptual workflow for PROTAC synthesis.

The Strategic Importance of Halogenation in Drug Design

The presence of bromine and fluorine atoms on the benzoyl chloride ring is not merely for synthetic convenience; it is a deliberate design element that can profoundly influence the pharmacological properties of the final compound.

-

Fluorine: The introduction of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism. Furthermore, fluorine's high electronegativity can modulate the pKa of nearby functional groups and lead to more favorable interactions with biological targets, potentially increasing binding affinity and potency.

-

Bromine: The bromine atom serves as a versatile synthetic handle. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[7] This allows for the late-stage introduction of diverse aryl or heteroaryl groups, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of pharmacokinetic profiles.

Application in the Synthesis of Other Bioactive Molecules

While its role in PROTACs is a key focus, the precursor to our title compound, 2-Bromo-4,5-difluorobenzoic acid, has been utilized in the synthesis of other classes of biologically active molecules, demonstrating the versatility of this substitution pattern.[8]

-

GPR119 Agonists: G protein-coupled receptor 119 (GPR119) is a target for the treatment of type 2 diabetes and obesity.

-

NaV1.7 Inhibitors: The voltage-gated sodium channel NaV1.7 is a promising target for the development of novel analgesics.

The ability to synthesize derivatives that modulate these important drug targets underscores the value of the 2-bromo-4,5-difluorophenyl motif in medicinal chemistry.

Experimental Protocol: Amide Bond Formation

The reaction of this compound with a primary or secondary amine is a fundamental and robust transformation. The following is a representative protocol for this key reaction.

Objective: To synthesize an N-substituted-2-bromo-4,5-difluorobenzamide.

Materials:

-

This compound

-

Primary or secondary amine (1.0 equivalent)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other non-nucleophilic base (1.2 equivalents)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the amine (1.0 eq.) and dissolve in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq.) to the solution.

-

In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DCM.

-

Add the solution of this compound dropwise to the cooled amine solution over 15-20 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.

-

Upon completion, quench the reaction with the addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization as needed.

Reaction Workflow: Amide Synthesis

Caption: General workflow for amide synthesis.

Conclusion and Future Outlook

This compound is a powerful and versatile building block in the medicinal chemist's toolbox. Its unique combination of a reactive acyl chloride, a synthetically tractable bromine atom, and a beneficial difluoro substitution pattern makes it particularly well-suited for the construction of complex and highly functionalized molecules. Its emerging role in the synthesis of PROTACs highlights its relevance in cutting-edge drug discovery. As the demand for novel therapeutics with improved efficacy and pharmacokinetic properties continues to grow, the strategic application of well-designed reagents like this compound will undoubtedly play a crucial role in advancing the field of medicinal chemistry.

References

- 1. This compound | C7H2BrClF2O | CID 2783294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Tactics and Strategies for the Synthesis of Cereblon Ligands | Semantic Scholar [semanticscholar.org]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4,5-difluorobenzoyl Chloride

Introduction: The Role of a Versatile Building Block in Drug Discovery

2-Bromo-4,5-difluorobenzoyl chloride is a key chemical intermediate valued by researchers in drug development and medicinal chemistry. Its trifunctional nature—an acyl chloride for amide or ester formation, a bromine atom for cross-coupling reactions, and a difluorophenyl ring for modulating electronic and metabolic properties—makes it a versatile scaffold for synthesizing novel therapeutic agents. As with any high-value synthetic intermediate, unambiguous structural confirmation is paramount to ensure the integrity of subsequent research and development.

This guide provides a comprehensive framework for the acquisition and interpretation of the essential spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—required to rigorously characterize this compound. We will move beyond simple data presentation to explain the underlying principles and experimental considerations, offering a practical workflow for researchers and scientists.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for all spectral interpretation. The following diagram illustrates the IUPAC-compliant numbering for the aromatic ring, which will be used for all subsequent spectral assignments.

Caption: Structure of this compound with atom numbering.

Part 1: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, IR is primarily used to confirm the presence of the highly characteristic acid chloride carbonyl group.

Theoretical Basis & Predicted Absorptions

The energy of absorbed infrared light corresponds to the vibrational frequencies of specific bonds within a molecule. The key diagnostic absorptions for this compound are:

-

C=O Stretch (Carbonyl): The C=O bond in acid chlorides is one of the highest frequency carbonyl stretches observed in organic chemistry, typically appearing in the 1810-1775 cm⁻¹ range.[1] This high frequency is due to the electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond. Conjugation with the aromatic ring can slightly lower this frequency.[2][3]

-

C-Cl Stretch: A moderate to strong absorption is expected in the 730-550 cm⁻¹ region corresponding to the C-Cl bond of the acyl chloride.[1]

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the ~1600-1450 cm⁻¹ region, characteristic of the benzene ring.

-

C-F Stretches: Strong absorptions from the C-F bonds are typically found in the 1250-1000 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is the preferred method for acquiring an IR spectrum of a liquid sample like this compound due to its simplicity and minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals from the sample spectrum.

-

Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal immediately after analysis using an appropriate solvent.

Predicted IR Data Summary

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | >3000 | Weak |

| C=O Stretch (Acid Chloride) | ~1780 | Strong, Sharp |

| Aromatic C=C Stretch | ~1600-1450 | Medium-Weak |

| C-F Stretch | ~1250-1000 | Strong |

| C-Cl Stretch | ~730-550 | Medium-Strong |

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

NMR spectroscopy provides the most detailed information for structural elucidation, mapping the unique chemical environment of each ¹H, ¹³C, and ¹⁹F nucleus. The presence of two different halogen atoms (Br, F) and the acyl chloride group creates a distinct and predictable set of signals.

¹H NMR Analysis

-

Predicted Spectrum: The molecule contains two aromatic protons, H-3 and H-6.

-

H-6: This proton is ortho to the acyl chloride group and meta to a fluorine atom. The electron-withdrawing nature of the adjacent carbonyl will shift this proton significantly downfield. It will appear as a doublet of doublets (dd) due to coupling with H-3 (³JHH, ortho coupling, ~8-9 Hz) and F-5 (⁴JHF, meta coupling, ~4-6 Hz).

-

H-3: This proton is ortho to the bromine atom and meta to a fluorine atom. It will be less deshielded than H-6. It will appear as a doublet of doublets (dd) due to coupling with H-6 (³JHH) and F-4 (³JHF, ortho coupling, ~7-9 Hz).

-

¹³C NMR Analysis

-

Predicted Spectrum: Seven distinct carbon signals are expected. The analysis is greatly simplified by proton decoupling. However, C-F couplings will still be present and are highly diagnostic.[4]

-

Carbonyl Carbon (C=O): This signal will appear significantly downfield (~165-170 ppm) and will likely be a triplet due to coupling with the two fluorine atoms (⁴JCF and ⁵JCF), though these couplings may be small.

-

Fluorine-Bearing Carbons (C-4, C-5): These carbons will appear as large doublets due to the one-bond C-F coupling (¹JCF > 240 Hz). They will be further split by smaller couplings to the other fluorine atom.

-

Bromine-Bearing Carbon (C-2): The signal for this carbon will be found in the aromatic region, typically less intense due to the quadrupolar relaxation effect of the bromine atom.

-

Protonated Carbons (C-3, C-6): These carbons will appear as doublets of doublets due to coupling to their attached proton and nearby fluorine atoms.

-

Acyl-Chloride-Bearing Carbon (C-1): This carbon will also show complex splitting due to coupling with the adjacent fluorine atoms.

-

¹⁹F NMR Analysis

-

Predicted Spectrum: ¹⁹F NMR is exceptionally useful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[5][6][7] Two distinct signals are expected for the non-equivalent F-4 and F-5 atoms.

-

F-4 and F-5: Each signal will appear as a doublet due to the strong ortho F-F coupling (³JFF, ~15-20 Hz). Each peak of the doublet will be further split into a doublet of doublets due to coupling with H-3 and H-6, respectively. The chemical shifts are sensitive to the other substituents on the ring.[7][8]

-

NMR Experimental Protocol

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width is sufficient to cover the entire aromatic region (e.g., 0-10 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time (e.g., several hours) may be necessary to obtain a good signal-to-noise ratio for all carbon signals, especially the quaternary carbons.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum using a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. A common external reference is CFCl₃ (δ 0.0 ppm).

-

Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).

Predicted NMR Data Summary